Ethyl 3-(5-Methyl-2-pyridyl)acrylate
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Overview
Description
Ethyl 3-(5-Methyl-2-pyridyl)acrylate is an organic compound with the molecular formula C11H13NO2. It is a derivative of pyridine, featuring an ethyl ester group attached to an acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(5-Methyl-2-pyridyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(5-Methyl-2-pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Ethyl 3-(5-Methyl-2-pyridyl)acrylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Methyl-2-pyridyl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-(2-Pyridyl)acrylate: Similar structure but lacks the methyl group on the pyridine ring.
Methyl 3-(5-Methyl-2-pyridyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(4-Methyl-2-pyridyl)acrylate: Similar structure but with the methyl group in a different position on the pyridine ring.
Uniqueness: this compound is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 3-(5-methylpyridin-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)7-6-10-5-4-9(2)8-12-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWGHICRWMFWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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